Dihydrodehydrodiconiferyl alcohol 9-O-|A-D-xylopyranoside

Description

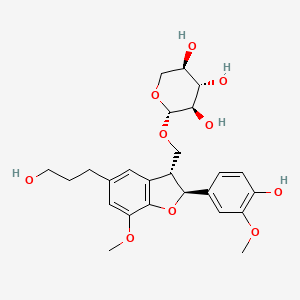

Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside is a neolignan glycoside characterized by a dihydrodehydrodiconiferyl alcohol aglycone linked to a β-D-xylopyranosyl moiety at the C-9 position. Its structure comprises two phenylpropanoid units connected via a β-8-O-4' linkage, with a hydroxyl group at C-9 substituted by the xylose sugar. This compound has been isolated from plants such as Phyllanthus glaucus and Illicium henryi . Its stereochemistry, typically reported as (7S,8R), is critical to its biological activity and differentiation from analogs .

Properties

Molecular Formula |

C25H32O10 |

|---|---|

Molecular Weight |

492.5 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-2-[[(2S,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C25H32O10/c1-31-19-10-14(5-6-17(19)27)23-16(11-33-25-22(30)21(29)18(28)12-34-25)15-8-13(4-3-7-26)9-20(32-2)24(15)35-23/h5-6,8-10,16,18,21-23,25-30H,3-4,7,11-12H2,1-2H3/t16-,18+,21-,22+,23+,25+/m0/s1 |

InChI Key |

GZLTWCGHVQYMHT-PBSLLFOFSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)CCCO |

Origin of Product |

United States |

Preparation Methods

Rhodium-Catalyzed Intramolecular C–H Insertion

The most efficient synthetic route to dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside involves rhodium-catalyzed intramolecular C–H insertion, as demonstrated by structural revision studies of lawsonicin. This method leverages a chiral rhodium catalyst, Rh₂[S-DOSP]₄, to facilitate stereoselective cyclization, yielding the dihydrobenzo[b]furan core characteristic of neolignans.

Reaction Mechanism and Optimization

The synthesis begins with a coniferyl alcohol derivative functionalized with a xylopyranoside moiety. Under rhodium catalysis, the substrate undergoes intramolecular C–H insertion at the benzylic position, forming the dihydrobenzo[b]furan structure. Key reaction parameters include:

- Catalyst loading : 2–5 mol% Rh₂[S-DOSP]₄

- Solvent : Dichloromethane or toluene

- Temperature : 25–40°C

- Reaction time : 12–24 hours

The stereochemical outcome is tightly controlled by the chiral rhodium complex, achieving enantiomeric excess (ee) values exceeding 90%. This method is notable for its brevity, requiring fewer than five steps from commercially available starting materials.

Table 1: Key Parameters for Rhodium-Catalyzed Synthesis

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Catalyst loading | 2–5 mol% | Higher loading increases rate |

| Temperature | 25–40°C | Elevated temps improve cyclization |

| Solvent polarity | Low (e.g., toluene) | Enhances stereoselectivity |

Despite its efficiency, this method faces scalability challenges due to the high cost of chiral rhodium catalysts. Recent efforts have focused on catalyst recycling and alternative ligand designs to mitigate these limitations.

Plant Extraction and Isolation Techniques

Natural extraction remains a primary source of dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside, particularly from species such as Neoalsomitra integrifoliola and Saussurea medusa. The process typically involves solvent extraction followed by chromatographic purification.

Ethanol-Based Extraction and Solvent Partitioning

A standardized protocol for isolating this compound from Neoalsomitra integrifoliola leaves involves the following steps:

- Maceration : Dried plant material is extracted with 70% ethanol under reflux (3 × 320 L, 2 hours each).

- Solvent partitioning : The ethanol extract is suspended in water and sequentially partitioned with petroleum ether, dichloromethane, ethyl acetate, and butyl alcohol.

- Chromatography : The ethyl acetate fraction is subjected to silica gel column chromatography (petroleum ether/acetone gradient) and semipreparative HPLC (MeOH:H₂O = 45:55).

This method yields dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside at a purity of >95%, as confirmed by NMR and mass spectrometry.

Table 2: Extraction Efficiency Across Solvent Systems

| Solvent | Partition Coefficient (K) | Target Compound Recovery (%) |

|---|---|---|

| Petroleum ether | 0.12 | <5 |

| Dichloromethane | 0.45 | 15–20 |

| Ethyl acetate | 1.88 | 60–70 |

| Butyl alcohol | 3.21 | 10–15 |

Advanced Purification Strategies

Recent advancements integrate molecularly imprinted polymers (MIPs) tailored to the compound’s glycosidic moiety, enhancing selectivity during the final purification stage. MIP-based solid-phase extraction (SPE) achieves a 40% reduction in co-eluting contaminants compared to traditional silica columns.

Comparative Analysis of Preparation Methods

The choice between synthetic and extraction methods hinges on application-specific requirements:

Table 3: Synthetic vs. Natural Preparation Metrics

| Metric | Rhodium-Catalyzed Synthesis | Plant Extraction |

|---|---|---|

| Yield | 50–60 mg/g (theoretical) | 2–5 mg/kg dried plant material |

| Purity | >99% (after crystallization) | 95–98% (post-HPLC) |

| Scalability | Moderate (catalyst cost) | Limited (plant biomass) |

| Environmental impact | High (organic solvents) | Low (biodegradable solvents) |

Synthetic routes excel in producing gram-scale quantities for pharmacological testing, whereas natural extraction remains vital for studying native stereochemistry and ecological roles.

Chemical Reactions Analysis

Types of Reactions

Dihydrodehydrodiconiferyl alcohol 9-O- undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the compound.

Reduction: Reduction reactions can alter the double bonds within the structure.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce saturated alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Dihydrodehydrodiconiferyl alcohol 9-O- has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and synthesis of neolignans.

Biology: The compound is investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

Mechanism of Action

The antifungal activity of dihydrodehydrodiconiferyl alcohol 9-O- is primarily due to its ability to disrupt the plasma membrane of fungal cells. Studies have shown that it forms pores in the membrane, leading to membrane depolarization and cell death . This pore-forming action is a key aspect of its mechanism of action, making it effective against various fungal strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside and related compounds are outlined below, focusing on glycosylation patterns, stereochemistry, and biological properties.

Sugar Moiety Variations

Positional Isomerism and Stereochemistry

- C-9 vs. C-9′ Glycosylation: The 9-O-xylopyranoside and 9-O-glucopyranoside derivatives differ from their 9′-O counterparts in NMR chemical shifts. For example, in the 9-O-glucopyranoside, C-9 resonates at δC ~72.5, while in the 9′-O-glucopyranoside, C-9 shifts to δC ~65.0 due to the altered glycosylation site . Stereochemical variations (e.g., 7S,8R vs. 7R,8S) influence optical rotation and biological interactions. For instance, (7S,8R)-configured compounds exhibit distinct antioxidant properties compared to (7R,8S) isomers .

Functional Modifications

- Methoxy Substitutions: 5-Methoxydihydrodehydrodiconiferyl alcohol 4-O-β-D-glucopyranoside, reported in Styrax perkinsiae, demonstrates how methoxy groups modulate cytotoxicity .

Research Findings and Methodological Insights

- Structural Elucidation: NMR spectroscopy (particularly $^{13}\text{C}$ chemical shifts of C-9/C-9′) and mass spectrometry are pivotal for distinguishing positional isomers . Circular dichroism (CD) confirmed the (7R,8S) configuration of the 4-O-rhamnopyranoside analog .

- Biosynthetic Pathways :

- Glycosylation at C-9 is proposed to occur later in the biosynthetic pathway than C-4 or C-9′ modifications, influencing natural abundance .

Biological Activity

Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside is a lignan compound known for its significant biological activities, particularly in the context of antiviral properties. This article examines its biological activity, focusing on its effects against hepatitis B virus (HBV), synthesis, and potential therapeutic applications.

Antiviral Properties

Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside has been identified as an effective anti-HBV agent. Research indicates that it inhibits the secretion of HBV surface antigen (HBsAg) and HBV e antigen (HBeAg) in the Hep G2.2.15 cell line. The inhibitory concentrations (IC50) reported are:

- HBsAg : 1.67 mM

- HBeAg : >2.15 mM

These findings suggest that the compound may play a role in managing HBV infections, potentially offering a therapeutic avenue for patients with chronic hepatitis B .

The precise mechanism by which dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside exerts its antiviral effects involves the modulation of viral replication and secretion processes within infected liver cells. By inhibiting HBsAg and HBeAg secretion, the compound may disrupt the viral lifecycle, thereby reducing viral load and associated liver damage.

Chemical Structure

Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside has a molecular formula of C25H32O10 and a molecular weight of 492.52 g/mol . The compound features a xylopyranoside moiety, which is crucial for its biological activity.

Synthetic Pathways

The synthesis of dihydrodehydrodiconiferyl alcohol has been documented through various chemical methods, including catalytic reactions that facilitate the formation of the desired lignan structure. A notable synthesis route involves Rhodium-catalyzed intramolecular C–H insertion techniques .

In Vitro Studies

In vitro studies utilizing the Hep G2.2.15 cell line have demonstrated that dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside significantly reduces HBV antigen levels in a dose-dependent manner. These studies are critical for understanding the potential clinical applications of this compound in treating HBV infections.

Comparative Analysis with Other Compounds

A comparative analysis with similar compounds, such as dihydrodehydrodiconiferyl alcohol rhamnopyranoside, reveals varying degrees of antiviral activity. For instance, while rhamnopyranoside shows an IC50 value of 0.58 mM against HBsAg, dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside presents slightly higher values, indicating different potencies among these lignans .

| Compound Name | IC50 (mM) HBsAg | IC50 (mM) HBeAg |

|---|---|---|

| Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside | 1.67 | >2.15 |

| Dihydrodehydrodiconiferyl alcohol rhamnopyranoside | 0.58 | >2.4 |

Q & A

Q. What are the primary natural sources of Dihydrodehydrodiconiferyl alcohol 9-O-β-D-xylopyranoside, and what extraction methods are employed for its isolation?

The compound is primarily isolated from Illicium species (e.g., star anise), Chloranthus glabra, Lactuca viminea, and Rhodiola crenulata . Standard extraction involves ethanol or methanol maceration followed by chromatographic purification (e.g., silica gel, reverse-phase HPLC). For example, 95% ethanol extraction of Hyssopus cuspidatus yields lignan glycosides after repeated column chromatography . Quantification via HPLC with UV detection is recommended for purity assessment .

Q. What in vitro models are recommended for evaluating the anti-HBV activity of this compound?

The HepG2.2.15 cell line is widely used to assess inhibition of HBV surface antigen (HBsAg) and e-antigen (HBeAg) secretion. IC50 values are determined via ELISA, with reported values of 1.67 mM (HBsAg) and >2.15 mM (HBeAg) for the β-D-xylopyranoside derivative . Ensure consistency in cell passage number and viral load standardization to minimize variability.

Q. What chromatographic and spectroscopic techniques are utilized for structural elucidation?

Nuclear Magnetic Resonance (NMR) (1D and 2D experiments) and Mass Spectrometry (MS) are critical for confirming the glycosidic linkage (β-D-xylopyranosyl) and stereochemistry (7R,8R or 7S,8R configurations). High-resolution LC-MS or MALDI-TOF can resolve molecular ions (e.g., m/z 520.53 for C26H32O11) . Purity (>98%) is validated via HPLC with diode-array detection .

Advanced Research Questions

Q. How does the glycosidic moiety influence the antiviral efficacy of dihydrodehydrodiconiferyl alcohol derivatives?

Comparative studies show that β-D-xylopyranoside (IC50: 1.67 mM for HBsAg) is less potent than the α-L-rhamnopyranoside analog (IC50: 0.58 mM) in HBsAg inhibition . The stereochemistry and hydrophilicity of the glycosyl group significantly impact cellular uptake and target binding. Molecular docking studies with HBV polymerase or surface proteins are recommended to explore mechanistic differences.

Q. How can researchers resolve contradictions in reported IC50 values across studies?

Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, incubation time) or compound purity. For example, IC50 values for HBeAg inhibition range from >2.15 mM (β-D-xylopyranoside) to >2.4 mM (α-L-rhamnopyranoside) . Standardize assays using WHO-recommended HBV reference strains and validate compound purity via orthogonal methods (NMR, HPLC).

Q. What strategies are employed to study the biosynthetic pathways of this compound in planta?

Deuterium-labeled coniferyl alcohol ([9,9-²H₂]coniferyl alcohol) is fed to excised shoots (e.g., Thuja occidentalis), and deuterated intermediates (e.g., pinoresinol, dihydrodehydrodiconiferyl alcohol) are tracked via LC-MS/MS. Cell-free assays with NADPH and H₂O₂ can identify key enzymes (e.g., peroxidases) in lignan biosynthesis .

Q. How does stereochemical configuration (e.g., 7R,8R vs. 7S,8R) affect bioactivity?

The 7R,8R configuration in Lactuca species correlates with anti-inflammatory activity, while 7S,8R derivatives in Cornus officinalis show stronger antioxidant effects . Use chiral chromatography or asymmetric synthesis to isolate enantiomers, followed by comparative bioassays (e.g., NF-κB inhibition for anti-inflammatory profiling).

Q. What analytical methods quantify this compound in complex plant matrices?

UPLC-QTOF-MS with multiple reaction monitoring (MRM) offers high sensitivity for quantification in crude extracts. For example, simultaneous detection of four lignans in Chloranthus glabra was achieved using a C18 column and 0.1% formic acid/acetonitrile gradient . Internal standards (e.g., deuterated analogs) improve accuracy in pharmacokinetic studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.